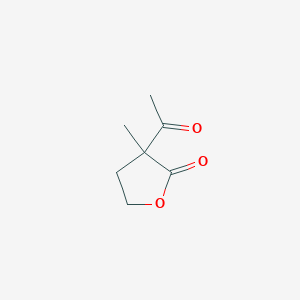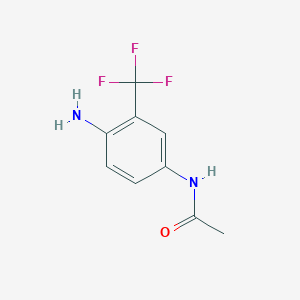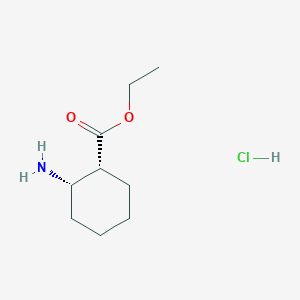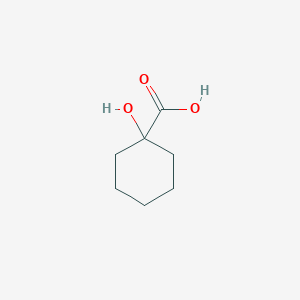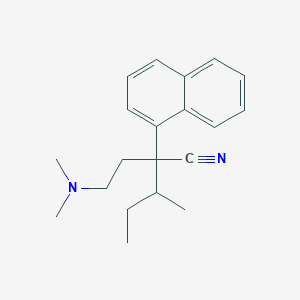
alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile, also known as BDEN, is a fluorescent compound that has been used extensively in scientific research. BDEN is a naphthalene derivative that is widely used as a fluorescent probe for studying the structure and function of biomolecules. It has gained importance due to its unique properties such as high fluorescence quantum yield, good photostability, and high sensitivity.
Mécanisme D'action
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a fluorescent probe that works by binding to biomolecules and undergoing a change in its fluorescence properties. The mechanism of action of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile involves the formation of an excited state complex between alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile and the biomolecule. This complex then undergoes a series of energy transfer processes leading to a change in the fluorescence properties of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile.
Effets Biochimiques Et Physiologiques
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research. However, it is important to note that alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a potent fluorescent probe that may interfere with the normal functioning of biomolecules if used in excess.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has several advantages as a fluorescent probe for scientific research. It has a high fluorescence quantum yield, good photostability, and high sensitivity. It is also easy to synthesize and has a low cost. However, alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has some limitations as well. It has a limited solubility in water, which can make it difficult to use in certain experiments. It is also sensitive to pH changes and can undergo quenching in the presence of certain metal ions.
Orientations Futures
There are several future directions for the use of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile in scientific research. One area of research is the development of new fluorescent probes based on alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile that have improved properties such as increased solubility and reduced sensitivity to pH changes. Another area of research is the use of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile in live-cell imaging experiments to study the dynamics of biomolecules in real-time. alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile can also be used in the development of new biosensors for detecting biomolecules in complex biological samples. Overall, the unique properties of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile make it a valuable tool for scientific research and its potential applications are vast.
Méthodes De Synthèse
The synthesis of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a multistep process involving several chemical reactions. The most commonly used method for synthesizing alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is the reaction of 1-naphthaldehyde with sec-butylamine and dimethylaminoethyl chloride. The reaction is carried out in the presence of a strong base such as potassium hydroxide in an organic solvent such as ethanol. The resulting product is then purified by column chromatography to obtain pure alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile.
Applications De Recherche Scientifique
Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has found a wide range of applications in scientific research. It is used as a fluorescent probe for studying the structure and function of biomolecules such as proteins, nucleic acids, and lipids. alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has been used to study protein-protein interactions, protein-ligand interactions, and protein folding. It has also been used to study the structure and function of membrane proteins and lipid bilayers.
Propriétés
Numéro CAS |
1509-15-5 |
|---|---|
Nom du produit |
alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile |
Formule moléculaire |
C20H26N2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C20H26N2/c1-5-16(2)20(15-21,13-14-22(3)4)19-12-8-10-17-9-6-7-11-18(17)19/h6-12,16H,5,13-14H2,1-4H3 |
Clé InChI |
UVRPCMHJVMFIDJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Synonymes |
α-[2-(Dimethylamino)ethyl]-α-(1-methylpropyl)-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



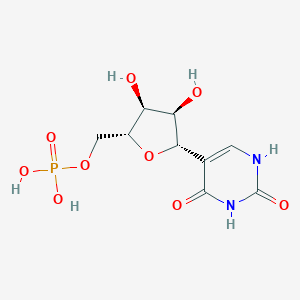
![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)

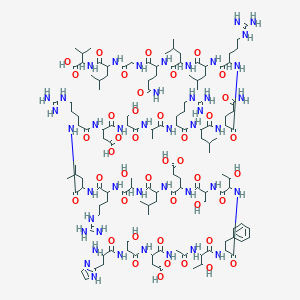
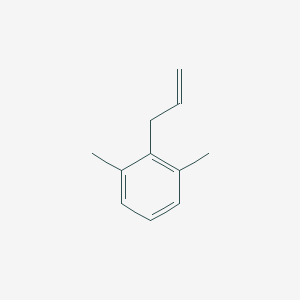
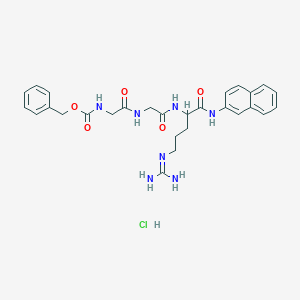
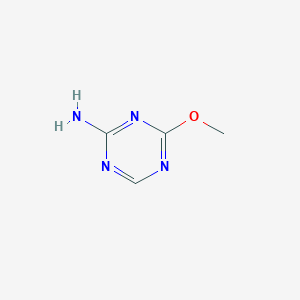
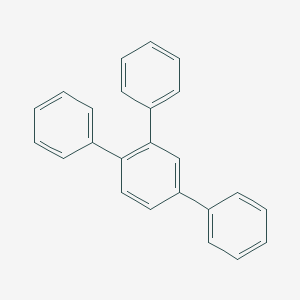
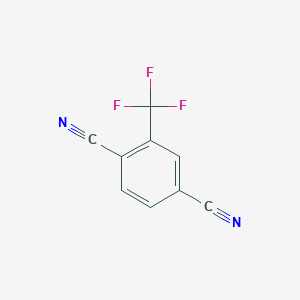
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
